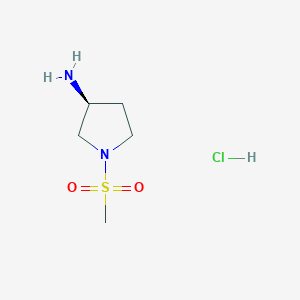

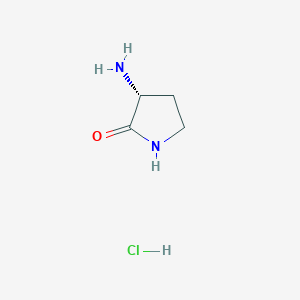

(R)-3-aminopyrrolidin-2-one hydrochloride

Overview

Description

“®-3-aminopyrrolidin-2-one hydrochloride” likely refers to a specific enantiomer of a pyrrolidinone compound. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam structure . They have a wide range of applications in medicinal chemistry and drug design due to their versatile chemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and other organic compounds . For example, metformin, a biguanide class drug, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction (XRD) . These techniques provide information about the atomic arrangement and chemical bonds in the molecule .Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques. For example, the reaction of hydrochloric acid with other compounds has been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques . For example, the physicochemical properties of metformin hydrochloride have been studied extensively .Scientific Research Applications

Pharmaceutical Crystallization

®-3-Aminopyrrolidin-2-one hydrochloride: plays a crucial role in the development of pharmaceutical crystals. Its ability to form stable crystalline structures is essential for the optimization of drug properties such as solubility, dissolution rate, and stability. The compound’s chiral nature allows for the synthesis of enantiomerically pure drugs, enhancing their efficacy and reducing side effects .

Nonlinear Optical Materials

The compound’s structural properties make it suitable for the growth of single crystals used in nonlinear optical applications. These applications include the generation of terahertz pulses, which are significant in medical imaging and telecommunications .

Biomedical Drug Delivery

In the field of nanomedicine, ®-3-Aminopyrrolidin-2-one hydrochloride can be utilized to create nanocarrier systems for controlled and sustained drug delivery. Its molecular structure allows for the loading of therapeutic agents, which can be released in a targeted manner within biological systems .

Hydrogel Design

Hydrogels incorporating ®-3-Aminopyrrolidin-2-one hydrochloride can be designed for specific drug delivery mechanisms. These hydrogels can mimic the mechanics of biological tissues, making them ideal for various routes of drug administration, including oral, transdermal, and injectable forms .

Synthesis of Heterocyclic Compounds

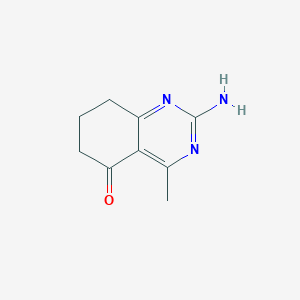

The compound serves as a building block in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. Its versatility allows for the creation of pharmacologically active molecules with potential applications in disease treatment .

Characterization Techniques

Microscopy techniques utilize ®-3-Aminopyrrolidin-2-one hydrochloride to examine the shape, size, and solid-state form of pharmaceutical crystals. This is vital for understanding the physicochemical properties of drug formulations .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3R)-3-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKDBIIHVIKHJQ-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736771 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-aminopyrrolidin-2-one hydrochloride | |

CAS RN |

223407-19-0 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one](/img/structure/B1374232.png)

![2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B1374236.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1374238.png)

![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)

![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)